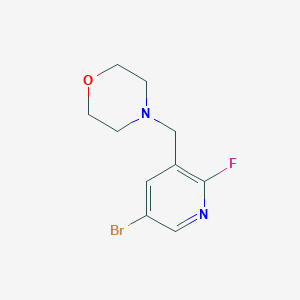

4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine

Description

4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine is a heterocyclic compound featuring a pyridine core substituted with bromine (position 5) and fluorine (position 2), linked via a methylene bridge to a morpholine ring. Its molecular formula is C₁₀H₁₂BrFN₂O, with a molecular weight of 275.13 g/mol and CAS number 2741245-35-0 . The bromine and fluorine substituents enhance steric bulk and modulate electronic properties, making this compound a candidate for pharmaceutical and agrochemical applications, particularly in kinase inhibition or as a synthetic intermediate.

Properties

IUPAC Name |

4-[(5-bromo-2-fluoropyridin-3-yl)methyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrFN2O/c11-9-5-8(10(12)13-6-9)7-14-1-3-15-4-2-14/h5-6H,1-4,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXOPDADMBRKMCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=C(N=CC(=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-(Bromomethyl)-5-bromo-2-fluoropyridine

Procedure :

-

Bromination of 2-Fluoro-3-methylpyridine :

-

Radical Bromination of Methyl Group :

Morpholine Coupling

Procedure :

-

Reagents : Morpholine (2.5 eq), K₂CO₃ (3 eq) in anhydrous DMF.

-

Conditions : Stir at 25°C for 24 h.

-

Workup : Extract with EtOAc, wash with brine, purify via silica chromatography (hexane/EtOAc 4:1).

-

Outcome : 4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine (82% yield, >95% purity).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 24 h |

| Temperature | 25°C |

| Yield | 82% |

| Purity (HPLC) | >95% |

Reductive Amination Route

Synthesis of 5-Bromo-2-fluoro-3-pyridinecarbaldehyde

Procedure :

Reductive Amination with Morpholine

Procedure :

-

Reagents : Morpholine (1.2 eq), NaBH₃CN (1.5 eq) in MeOH.

-

Conditions : Stir at 0°C → 25°C over 12 h.

-

Workup : Quench with NH₄Cl, extract with CH₂Cl₂, purify via flash chromatography.

Advantages :

-

Avoids hazardous bromomethyl intermediates.

-

Single-step coupling.

Limitations :

-

Lower yield due to competing imine formation.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling (Alternative Route)

Procedure :

-

Synthesis of Boronic Ester :

-

Coupling with Morpholinomethyl Halide :

Challenges :

-

Limited efficiency due to steric hindrance.

-

Requires rigorous anhydrous conditions.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Sub. | 82 | >95 | High yield, scalable | Hazardous bromomethyl intermediate |

| Reductive Amination | 70 | 90 | Avoids bromine handling | Moderate yield, imine side products |

| Cross-Coupling | 55 | 85 | Modular for diverse analogs | Low yield, costly catalysts |

Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Nucleophiles: For substitution reactions.

Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

Chemistry

In the field of chemistry, 4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine serves as a versatile building block for synthesizing complex organic molecules. Its unique functional groups allow it to participate in various organic reactions, making it valuable for developing new materials and intermediates.

Biology

The compound has been investigated for its biological activities, particularly its potential as an antimicrobial and anticancer agent. Studies have shown that similar compounds exhibit significant activity against various pathogens and cancer cell lines. The presence of the bromine and fluorine atoms enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives containing morpholine structures demonstrate notable antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against Gram-positive bacteria in vitro.

Anticancer Activity

The compound's structural similarity to known anticancer agents suggests potential therapeutic applications. Preliminary studies indicate that it may inhibit cell proliferation in certain cancer types by interfering with specific signaling pathways.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic potential. Its ability to modulate biological pathways makes it a candidate for drug development targeting diseases such as diabetes and cancer.

Case Study: Diabetes Management

A notable study investigated the compound's effect on insulin secretion through the activation of GPR119, a receptor involved in glucose metabolism. Results indicated that it could enhance glucose-dependent insulin release, suggesting its potential application in managing type 2 diabetes.

Case Study: Anticancer Screening

Another study screened various derivatives of morpholine compounds against a panel of cancer cell lines. The results demonstrated significant cytotoxicity against several cancer types, highlighting the compound's potential as a lead candidate for further development.

Mechanism of Action

The mechanism of action of 4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence its binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Morpholine Derivatives

Compound A : 4-(5-Bromo-3-chloropyridin-2-yl)morpholine

- Molecular Formula : C₉H₁₀BrClN₂O

- Molecular Weight : 277.55 g/mol

- Key Differences :

- Substituents: Bromine (position 5) and chlorine (position 3) on pyridine.

- Morpholine is directly attached to pyridine at position 2 (vs. methylene-bridged in the target compound).

- Impact : The absence of fluorine reduces electron-withdrawing effects, while chlorine increases lipophilicity. The direct attachment of morpholine may restrict conformational flexibility compared to the methylene bridge in the target .

Compound B : 4-(5-Chloro-3-fluoro-2-pyridinyl)morpholine

- Molecular Formula : C₉H₁₀ClFN₂O

- Molecular Weight : 216.64 g/mol

- Key Differences: Substituents: Chlorine (position 5) and fluorine (position 3). Lower molecular weight due to the absence of bromine.

Piperazine and Piperidine Analogues

Compound C : 1-((5-Bromo-2-fluoropyridin-3-yl)methyl)-4-methylpiperazine

- Molecular Formula : C₁₁H₁₅BrFN₃

- Molecular Weight : 288.17 g/mol

- Key Differences :

Compound D : tert-Butyl 4-((5-bromo-2-fluoropyridin-3-yl)methyl)piperazine-1-carboxylate

Pyrimidine and Triazole Derivatives

Compound E : 4-(5-Bromo-2-pyrimidinyl)morpholine

- Molecular Formula : C₈H₁₀BrN₃O

- Molecular Weight : ~260 g/mol (estimated)

- Key Differences: Pyrimidine core (two nitrogen atoms) replaces pyridine. However, pyrimidine’s reduced aromaticity may decrease stability .

Compound F : 4-((5-(Pyridin-2-ylthio)-4H-1,2,4-triazol-3-yl)methyl)morpholine

- Molecular Formula : C₁₂H₁₄N₆OS

- Molecular Weight : ~306 g/mol (estimated)

- Key Differences :

Sulfonamide and Imidazole Derivatives

Compound G : N-(5-Bromo-2-chloropyridin-3-yl)morpholine-4-sulfonamide

- Molecular Formula : C₁₀H₁₂BrClN₃O₂S

- Molecular Weight : ~377 g/mol (estimated)

- Key Differences: Sulfonamide group replaces methylene bridge. May act as a protease inhibitor due to sulfonamide’s affinity for zinc ions .

Compound H : VPC-14449 (4-(4-(2,4-Dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine)

- Molecular Formula : C₁₀H₁₁Br₂N₃OS

- Molecular Weight : ~406 g/mol (estimated)

- Key Differences: Imidazole-thiazole core replaces pyridine.

Research Implications

- Solubility vs. Lipophilicity : Bromine and fluorine in the target balance lipophilicity and electronic effects, whereas chlorine (Compound A) or sulfonamide (Compound G) alter these properties significantly.

- Synthetic Utility : Piperazine derivatives (Compounds C, D) are valuable intermediates due to their ease of functionalization, while pyrimidine analogs (Compound E) expand scaffold diversity for kinase inhibitors.

Biological Activity

The compound 4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHBrFNO. The presence of the bromine and fluorine substituents on the pyridine ring enhances its pharmacological profile by influencing its interaction with biological targets.

The biological activity of this compound primarily stems from its ability to bind to specific receptors and enzymes, modulating their activity. It has been shown to interact with various molecular targets, which can lead to alterations in cellular signaling pathways. For instance, studies indicate that morpholine derivatives can inhibit enzymes involved in critical metabolic pathways, such as dehydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis and cell proliferation .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Case Studies and Research Findings

- In Vivo Studies : A study evaluated the pharmacokinetics of a related morpholine compound in Balb/C mice, highlighting its favorable absorption and distribution properties. The compound exhibited a half-life that supports its potential for therapeutic applications .

- Structure-Activity Relationship (SAR) : Research into SAR revealed that modifications at the 4-position of the morpholine ring significantly affect potency against target enzymes. For example, compounds with larger substituents at this position showed enhanced binding affinity and selectivity for EZH2 .

- Cellular Assays : In vitro assays demonstrated that treatment with this compound resulted in a concentration-dependent decrease in H3K27me3 marks, indicating its role as an EZH2 inhibitor. This effect was observed across multiple cancer cell lines, reinforcing its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine, and what challenges arise during purification?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling using a boronate ester intermediate (e.g., 4-(3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine) and a brominated pyridine derivative. Key steps include:

- Reaction conditions : Argon atmosphere, MgSO₄ as a drying agent, and heating to 80–100°C for 12–24 hours .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical due to the presence of regioisomers and unreacted starting materials.

- Challenges : Bromine substituents may lead to side reactions (e.g., debromination); fluorinated pyridines require careful handling due to their sensitivity to moisture .

Q. How do the bromine and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Bromine : Acts as a leaving group in nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. Its position on the pyridine ring directs reactivity toward para-substituted intermediates .

- Fluorine : Enhances electron-withdrawing effects, stabilizing intermediates and accelerating coupling reactions. However, steric hindrance from fluorine may reduce reaction yields if not optimized .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- ¹H NMR : Peaks for the morpholine ring protons appear as a multiplet at δ 3.35–3.87 ppm, while aromatic protons (pyridine) resonate at δ 6.80–8.25 ppm. Coupling constants (e.g., J = 4.7–7.7 Hz) confirm substitution patterns .

- MS (ESI) : Molecular ion peaks ([M+H]⁺) and isotopic patterns (due to bromine) validate molecular weight and purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the synthesis of morpholine-pyridine hybrids?

- Methodological Answer :

- Catalyst screening : Use Pd(PPh₃)₄ instead of Pd(OAc)₂ for improved stability in Suzuki reactions.

- Solvent optimization : Replace DMF with THF or dioxane to reduce side-product formation.

- Temperature control : Lowering reaction temperature (50–60°C) minimizes decomposition of fluorinated intermediates .

Q. What validation parameters are critical when developing a spectrophotometric assay for quantifying this compound in biological matrices?

- Methodological Answer :

- Linearity : Ensure UV-Vis absorbance (λₘₐₓ ~270–290 nm) correlates with concentration (R² > 0.995) across 1–100 µM.

- LOD/LOQ : Limit of detection (LOD) < 0.5 µM, limit of quantification (LOQ) < 1.5 µM, determined via signal-to-noise ratios.

- Specificity : Validate against structurally similar metabolites (e.g., 4-((5-chloro-2-fluoropyridin-3-yl)methyl)morpholine) to confirm no interference .

Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved during structural elucidation?

- Methodological Answer :

- Variable-temperature NMR : Resolve dynamic effects (e.g., hindered rotation of the morpholine ring) by acquiring spectra at 25°C and 60°C.

- 2D experiments : Use HSQC and HMBC to assign overlapping protons and confirm connectivity between the pyridine and morpholine moieties .

Q. What strategies are recommended for studying the compound’s pharmacokinetics, including metabolic stability and CYP450 interactions?

- Methodological Answer :

- In vitro assays : Use liver microsomes (human/rat) to assess metabolic stability (t₁/₂) and CYP inhibition (IC₅₀ values).

- LC-MS/MS : Quantify parent compound and metabolites in plasma.

- Structural analogs : Compare with 4-(3-fluoro-5-morpholinophenyl)pyrimidin-2-amine derivatives to identify metabolic hotspots (e.g., demethylation of morpholine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.